A Technical Guide to the Physicochemical Properties of Doramectin Aglycone
A Technical Guide to the Physicochemical Properties of Doramectin Aglycone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Doramectin aglycone is the active metabolite and a primary degradation product of Doramectin, a broad-spectrum macrocyclic lactone anthelmintic agent used in veterinary medicine. The parent compound, Doramectin, exerts its effect by modulating glutamate-gated and GABA-gated chloride channels in nematodes and arthropods, leading to paralysis and death of the parasite.[1] The aglycone is formed by the acid-catalyzed hydrolysis of the disaccharide unit from Doramectin.[2][3] While devoid of the paralytic activity of its parent compound, Doramectin aglycone is an inhibitor of nematode larval development.[2][3] Understanding the physicochemical properties of this aglycone is crucial for metabolism studies, environmental fate analysis, and the development of analytical methods for residue detection.
This technical guide provides a comprehensive overview of the known physicochemical properties of Doramectin aglycone, detailed experimental protocols for their determination, and diagrams to illustrate key processes.
Physicochemical Properties
The physicochemical properties of Doramectin aglycone are summarized in the table below. It is important to note that while some experimental data is available, several parameters are based on computational predictions due to the limited public data on this specific metabolite.
| Property | Value | Source(s) | Notes |
| IUPAC Name | (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one | - | - |
| CAS Number | 1987883-26-0 | - | |
| Molecular Formula | C₃₆H₅₀O₈ | - | |
| Molecular Weight | 610.78 g/mol | Also reported as 610.7 g/mol . | |
| Appearance | White solid | - | - |
| Melting Point | No experimental data available. (Parent compound Doramectin: 116-119 °C) | Data for parent compound provided for reference. | |
| Boiling Point | 809.2 ± 65.0 °C | - | Predicted value. |
| Density | 1.25 ± 0.1 g/cm³ | Predicted value. | |
| Water Solubility | No quantitative data available. (Parent compound Doramectin: practically insoluble) | Expected to have very low water solubility. | |
| Organic Solubility | Soluble in ethanol, methanol, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | - | |
| logP (Octanol-Water Partition Coefficient) | No experimental data available. (Parent compound Doramectin: 6.27) | Predicted value for parent compound. The aglycone is expected to be highly lipophilic. | |
| pKa (Acid Dissociation Constant) | 12.43 ± 0.70 | - | Predicted value. |
| Purity | >95% by HPLC | As supplied by commercial vendors. | |
| Storage Conditions | -20°C | Recommended for long-term stability. |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These are generalized protocols that can be adapted for Doramectin aglycone and other macrocyclic lactones.
Protocol 1: Formation of Doramectin Aglycone via Acid Hydrolysis
Doramectin aglycone is the product of the acid-catalyzed hydrolysis of the disaccharide moiety from the parent Doramectin molecule.
Caption: Formation of Doramectin Aglycone via Acid Hydrolysis.
Methodology:
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Dissolution: Dissolve Doramectin in a suitable alcohol, such as methanol.
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Acidification: Add a catalytic amount of a strong acid (e.g., 1% sulfuric acid).
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Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Neutralization: Upon completion, neutralize the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate.
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Extraction: Extract the product into a water-immiscible organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Determination of Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of pharmaceutical compounds. The following is a general protocol for avermectins that can be optimized for Doramectin aglycone.
Caption: Experimental Workflow for HPLC Purity Analysis.
Methodology:
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Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.
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Chromatographic Conditions:
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Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is typically suitable.
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Mobile Phase: A mixture of acetonitrile, methanol, and water. A common mobile phase for related compounds is acetonitrile:methanol:water (53:35:12, v/v/v).
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Flow Rate: Typically 1.0 - 1.2 mL/min.
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Column Temperature: Maintained at a constant temperature, for instance, 25 °C.
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Detection Wavelength: Approximately 250 nm.
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Injection Volume: 20 µL.
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Sample Preparation:
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Prepare a stock solution of Doramectin aglycone in the mobile phase or a suitable solvent like methanol at a known concentration (e.g., 1 mg/mL).
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Prepare a series of dilutions from the stock solution to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).
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Analysis:
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Inject the prepared samples into the HPLC system.
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Record the chromatograms. The purity is calculated based on the area percentage of the main peak corresponding to Doramectin aglycone relative to the total area of all peaks.
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Protocol 3: Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility.
Methodology:
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Preparation: Add an excess amount of solid Doramectin aglycone to a known volume of aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) in a sealed container.
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Equilibration: Agitate the mixture at a constant temperature (e.g., 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Separate the solid and liquid phases by centrifugation or filtration using a low-binding filter (e.g., PVDF).
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Quantification: Analyze the concentration of the dissolved Doramectin aglycone in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV (as described in Protocol 2) or LC-MS.
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Calculation: The determined concentration represents the equilibrium solubility of the compound under the specified conditions.
Biological Activity and Metabolism
Doramectin aglycone is known to be a metabolite of Doramectin. Studies on the metabolism of Doramectin in various animal species have shown that the parent drug is metabolized to several derivatives, with the aglycone being a significant product of degradation. While the aglycone lacks the potent paralytic effects of Doramectin on mature parasites, it retains inhibitory activity against the development of nematode larvae. There is limited published information on the further metabolism or specific signaling pathways directly involving Doramectin aglycone.
Conclusion
This guide provides a consolidated source of the key physicochemical properties of Doramectin aglycone, essential for researchers in drug development and environmental science. The data highlights its lipophilic nature and low aqueous solubility, characteristic of the avermectin class of compounds. The provided protocols offer a starting point for the experimental determination of its properties and for the development of robust analytical methods. Further research is warranted to fully elucidate the experimental values for all physicochemical parameters and to explore its complete metabolic fate and biological significance.
